molecular formula C15H21NaO5 B1260914 Loxoprofen sodium dihydrate CAS No. 226721-96-6

Loxoprofen sodium dihydrate

Cat. No. B1260914
M. Wt: 304.31 g/mol
InChI Key: BAZQYVYVKYOAGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Loxoprofen sodium dihydrate involves several chemical reactions and intermediate steps. A notable improvement in the synthesis process was achieved by substituting TiCl4 for SnCl4, which resulted in an increase in the overall yield from 36% to 58% (Wen, 2002). Another method disclosed involves the preparation of Ethyl 2-(p-bromomethyl phenyl) propionate from toluene through a series of reactions including acylation, ketalization, rearrangement, hydrolysis, bromination, and esterification, leading to an overall yield of about 35% (Chen Fen, 1998).

Molecular Structure Analysis

Loxoprofen sodium dihydrate's efficacy is partly attributed to its molecular structure, which includes a cyclopentanone ring. This structure is significant for its metabolic reactions in biological systems. Studies have shown that loxoprofen is metabolized into various metabolites, including trans-alcohol, which is a major active metabolite with high inhibitory activity on prostaglandin synthetase. These metabolites indicate that metabolic reactions occur predominantly at the cyclopentanone moiety (Naruto et al., 1984).

Chemical Reactions and Properties

Loxoprofen sodium dihydrate undergoes specific chemical reactions, including reduction and hydroxylation, leading to the formation of active metabolites. The presence of the cyclopentanone ring in loxoprofen's structure facilitates these reactions, which are crucial for its pharmacological activity. Metabolic studies in various animal models have revealed the formation of monohydroxy metabolites, further hydroxylated to diols in rats, showcasing species differences in metabolism (Tanaka et al., 1983).

Physical Properties Analysis

The physical properties of Loxoprofen sodium dihydrate, such as solubility and stability, are important for its formulation into various pharmaceutical preparations. A study focusing on the estimation of Loxoprofen sodium dihydrate in tablet form via reverse-phase high-performance liquid chromatography (RP-HPLC) provides insights into its stability and quality control measures necessary for pharmaceutical applications (Nanthakumar et al., 2016).

Chemical Properties Analysis

The chemical stability of Loxoprofen sodium dihydrate under various conditions has been a subject of research to ensure its efficacy and safety. Identification and structure elucidation of forced degradation products of Loxoprofen, alongside the development of stability-indicating chromatographic methods, underscore its chemical resilience and the importance of monitoring degradation pathways to maintain its therapeutic integrity (Eissa & Abd El-Sattar, 2016).

Scientific Research Applications

Enhancing Transdermal Penetration

Loxoprofen sodium, a non-steroidal anti-inflammatory drug, has been studied for its topical administration potential to avoid gastrointestinal adverse reactions. Research has shown that small molecule organic acids like fumaric acid can significantly increase the transdermal penetration rate of loxoprofen sodium. This indicates a promising application for transdermal delivery of loxoprofen sodium in clinical settings, offering an alternative route of administration that is effective and potentially less irritating to the skin (Zhang et al., 2020).

Pharmaceutical Analysis and Quality Control

A reverse phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the estimation of loxoprofen sodium dihydrate in tablets. This method is significant for ensuring the quality and consistency of loxoprofen sodium dihydrate formulations (Nanthakumar et al., 2016).

Extended Release Formulations

There has been a development of extended-release multiparticulates using various hydrophobic polymers for loxoprofen sodium. This research aims to create sustained-release formulations, offering a more consistent therapeutic effect and potentially improving patient compliance (Farooq et al., 2018).

Hydrogel-based Drug Delivery

Hydroxypropyl-methyl cellulose-based hydrogels have been formulated for the delivery of loxoprofen sodium. These hydrogels demonstrate significant potential as pH-responsive carriers for water-soluble drugs like loxoprofen sodium, offering controlled drug release and enhanced bioavailability (Khanum et al., 2018).

Transdermal Patch Versus Oral Tablet

A study comparing the efficacy and safety of loxoprofen sodium in a hydrogel transdermal patch versus an oral tablet form showed the potential of topical administration. This form of delivery can be particularly beneficial for certain patient groups, such as those with osteoarthritis, offering effective pain management with potentially fewer systemic side effects (Zhao et al., 2019).

Controlled Release Tablet Formulations

Research into once-daily controlled-release tablets of loxoprofen sodium using polymers like hydroxylpropyl methylcellulose and pectin has been conducted. These formulations aim to provide sustained drug release over an extended period, enhancing therapeutic efficacy and patient convenience (Zaman et al., 2015).

Safety And Hazards

Loxoprofen sodium dihydrate is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Research has been conducted on the solubility optimization of Loxoprofen as a nonsteroidal anti-inflammatory drug . Additionally, studies have investigated the potential use of sugar as a coformer for cocrystallization with Na salts and the effect of salt cocrystallization with sugars on hydrate formation .

properties

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZQYVYVKYOAGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001203
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxoprofen sodium dihydrate

CAS RN

226721-96-6, 80382-23-6
Record name Loxoprofen sodium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXOPROFEN SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxoprofen sodium dihydrate
Reactant of Route 2
Loxoprofen sodium dihydrate
Reactant of Route 3
Loxoprofen sodium dihydrate
Reactant of Route 4
Reactant of Route 4
Loxoprofen sodium dihydrate
Reactant of Route 5
Loxoprofen sodium dihydrate
Reactant of Route 6
Loxoprofen sodium dihydrate

Citations

For This Compound
30
Citations
R Nanthakumar, V Prabakaran, K Chitra… - Arabian Journal of …, 2016 - Elsevier
… developed and validated for the estimation of loxoprofen sodium dihydrate (LSD) in tablets. An … the suitability of the method for the estimation of loxoprofen sodium dihydrate in tablets. …
Number of citations: 3 www.sciencedirect.com
T Fujito, T Oshima, K Higashi, K Ueda, M Ito… - Crystal Growth & …, 2021 - ACS Publications
… In this study, loxoprofen sodium dihydrate (LOXNa-2H 2 O), a widely used anti-inflammatory drug, was selected as a model drug to investigate the potential use of sugar as a coformer …
Number of citations: 2 pubs.acs.org
M Zaman, F Akhtar, A Baseer, SMF Hasan… - Pakistan Journal of …, 2021 - researchgate.net
The limitations of conventional type delivery systems to retain drug (s) in the stomach has resulted in the development of novel gastroretentive drug delivery system. We developed …
Number of citations: 3 www.researchgate.net
HA Kang, HY Cho, YB Lee - Journal of Pharmaceutical Investigation, 2011 - Citeseer
Loxoprofen sodium, a 2-phenylpropionate non-steroidal anti-inflammatory drug (NSAID), has marked analgesic and antipyretic activities and relatively weak gastrointestinal …
Number of citations: 6 citeseerx.ist.psu.edu
SA Helmy - Clinical Pharmacology in Drug Development, 2013 - Wiley Online Library
… Loxoprofen sodium dihydrate tablets. Loxoprofen tablets (68.1 mg loxoprofen sodium dihydrate … to Roxonin tablets (68.1 mg loxoprofen sodium dihydrate equivalent to 60 mg loxoprofen…
Number of citations: 3 accp1.onlinelibrary.wiley.com
M Farooq, MH Shoaib, RI Yousuf… - Pakistan Journal of …, 2018 - researchgate.net
A Simple, sensitive and accurate high-performance liquid chromatographic (HPLC) method for effective and specific analysis of Loxoprofen (LXP) in the mobile phase and human …
Number of citations: 7 www.researchgate.net
D Zhang, Q Bian, J Li, Q Huang, J Gao - International Journal of …, 2020 - Elsevier
… Loxoprofen sodium dihydrate was purchased from Biocar Biotechnology Co., Ltd (USP36, Wuhan, China). Malic acid was purchased from Jusheng Pharmaceutical Technology Co., Ltd …
Number of citations: 8 www.sciencedirect.com
KM Hosny, AM Sindi, HM Alkhalidi, M Kurakula… - Drug Delivery, 2021 - Taylor & Francis
The majority of newly developed drugs need to be incorporated with delivery systems to maximize their effect and minimize side effects. Nanoemulsions (NEs) are one type of delivery …
Number of citations: 23 www.tandfonline.com
P Loya, AA Kshatriya, MN Saraf - Int J PharmTech Research, 2011 - Citeseer
The present study was aimed to assess the bioequivalence of two brands 60 mg tablets of loxoprofen in 12 healthy human Indian male volunteers. The study was approved by …
Number of citations: 5 citeseerx.ist.psu.edu
MH Shoaib, FR Ahmed, RI Yousuf, F Siddiqui… - Frontiers in …, 2023 - frontiersin.org
A SeDeM expert tool-driven I-optimal mixture design has been used to develop a directly compressible multiparticulate based extended release minitablets for gastro-retentive drug …
Number of citations: 6 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.